molecular formula C30H38N4O5S B2992873 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 422282-60-8

4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Cat. No.: B2992873
CAS No.: 422282-60-8
M. Wt: 566.72
InChI Key: UXFIEAYZNCCVOO-UHFFFAOYSA-N
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Description

4-(2-((2-(Cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a synthetic quinazolinone derivative intended for research and development purposes. This compound features a quinazolin-4-one core, a structure known for its diverse biological activities and significance in medicinal chemistry research . The molecule is structurally characterized by a thioether linkage to a 2-(cyclohexylamino)-2-oxoethyl group, a motif present in other research compounds , and is further functionalized with a N-(3,4-dimethoxyphenethyl)butanamide side chain. The 3,4-dimethoxyphenethyl group is a common pharmacophore found in molecules with various receptor-binding activities, suggesting this compound may be of interest in biochemical pathway analysis and receptor-ligand interaction studies . As a specialist research chemical, it serves as a valuable intermediate or reference standard for pharmaceutical analysts and chemists exploring structure-activity relationships (SAR) in quinazolinone-based compounds. Its applications are primarily within hit-to-lead optimization stages and as a building block in the synthesis of more complex molecular entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O5S/c1-38-25-15-14-21(19-26(25)39-2)16-17-31-27(35)13-8-18-34-29(37)23-11-6-7-12-24(23)33-30(34)40-20-28(36)32-22-9-4-3-5-10-22/h6-7,11-12,14-15,19,22H,3-5,8-10,13,16-18,20H2,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFIEAYZNCCVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a complex synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features several notable structural components:

  • Quinazolinone Core : A bicyclic structure known for various biological activities.
  • Cyclohexylamino Group : Imparts unique properties and potential interactions with biological targets.
  • Thioether Linkage : May enhance the compound's reactivity and affinity for specific enzymes or receptors.
  • Dimethoxyphenethyl Moiety : Likely contributes to the compound's lipophilicity and overall pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer and other diseases. Key findings include:

Cytotoxicity

Studies have demonstrated that derivatives of quinazolinone, including similar compounds, often show cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target molecule have been evaluated for their ability to induce apoptosis and inhibit cell proliferation in cancer cells such as HeLa and breast cancer lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways, evidenced by increased expression of pro-apoptotic factors like p53 and caspase 3 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. The following factors are influential:

  • Substituents on the Quinazolinone Ring : Variations at positions 2 and 3 have been linked to enhanced cytotoxicity .
  • Functional Groups : The presence of thioether and amide functionalities can significantly affect the compound's interaction with biological targets.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicitySignificant against HeLa cells
Apoptosis InductionIncreased p53 and caspase 3 expression
Enzyme InhibitionPotential inhibition of cancer-related enzymes

Case Studies

  • Cytotoxic Evaluation in Cancer Cells :
    • A study synthesized various quinazolinone derivatives, including those similar to the target compound. These were tested against HeLa cells using MTT assays, revealing substantial cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that compounds could disrupt metabolic pathways essential for cancer cell survival, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thioether-linked cyclohexylamino acetamide and a dimethoxyphenethyl butanamide. Key analogs and their distinguishing features include:

Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Key Properties / Activities Reference
Target Compound Quinazolin-4(3H)-one - Thioether-linked 2-(cyclohexylamino)-2-oxoethyl
- N-(3,4-dimethoxyphenethyl)butanamide
~525 (estimated) Hypothesized anti-inflammatory activity; enhanced lipophilicity due to cyclohexyl and dimethoxy groups
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one - Thioether-linked ethylamino acetamide
- Phenyl group at C2
~340 Moderate anti-inflammatory activity (superior to Diclofenac); low ulcerogenic potential
2-((4-Oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-substituted acetamides (5–18) Quinazolin-4(3H)-one - Sulfamoylphenyl at C3
- Variable N-substituents on acetamide
~420–480 Potential antimicrobial/anti-inflammatory activity; sulfamoyl group may enhance solubility
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolin-4(3H)-one (dual cores) - Methoxyethyl at N3
- Butanamide-linked quinazolinone
433.5 Structural complexity; dual quinazolinone cores may influence target selectivity
N-(2-Methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolin-4(3H)-one - 2-Methylbenzimidazole at butanamide terminus 361.4 Benzimidazole moiety may confer kinase inhibition or antiparasitic activity

Physicochemical Properties

  • Metabolic Stability : The thioether linkage in the target compound and analogs may resist oxidative metabolism better than ethers, prolonging half-life .

Research Findings and Implications

Substituent Bulk and Activity: Smaller substituents (e.g., ethylamino in ) favor anti-inflammatory efficacy, while bulkier groups (cyclohexyl, dimethoxyphenethyl) may optimize pharmacokinetics or alternative targets like kinases .

Thioether vs. Sulfonamide Moieties : Thioethers (target compound, ) offer synthetic flexibility and stability, whereas sulfonamides () improve solubility for antimicrobial applications .

Dual Core Structures: Compounds like ’s dual quinazolinone cores demonstrate the impact of structural complexity on bioactivity, though synthetic challenges arise .

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